3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions and a pyrrole ring attached to the benzyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable aldehyde with an amine and an α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the Benzyl Group: The pyrrole ring is then attached to the benzyl group through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with 3,5-dimethoxybenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to the presence of both methoxy groups and a pyrrole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-5-7-17(8-6-15)22-9-3-4-10-22/h3-13H,14H2,1-2H3,(H,21,23) |
InChI Key |
BCRSAKIZUXEGKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)OC |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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